5-amino-1-benzyl-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-benzyl-N-(2-ethoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-2-25-15-11-7-6-10-14(15)20-18(24)16-17(19)23(22-21-16)12-13-8-4-3-5-9-13/h3-11H,2,12,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZYFXZMLGJXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-1-benzyl-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C17H17N5O2
- Molar Mass : 323.35 g/mol
- Density : 1.31 g/cm³ (predicted)
- Melting Point : 180-182 °C
- pKa : 10.31 (predicted)
- CAS Number : 361367-40-0
Synthesis
The synthesis of this compound typically involves the coupling of benzyl and ethoxy-substituted phenyl groups with a triazole derivative. The reaction conditions often include the use of palladium catalysts and various coupling agents to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been demonstrated to exhibit significant antiproliferative effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.45 |
| A549 | 0.75 |
| HT-29 | 0.90 |
In vitro assays indicated that the compound effectively inhibits cell proliferation by inducing apoptosis through intrinsic pathways, as evidenced by mitochondrial depolarization and caspase activation .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. For instance, it has been tested against various targets related to cancer progression and viral replication:
| Target Enzyme | IC50 (nM) |
|---|---|
| SARS-CoV-2 Spike Protein | 75.98 |
| Omicron Spike Protein | 74.51 |
These results suggest that the compound may serve as a lead for antiviral drug development, particularly against emerging viral strains .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 12 |
These findings indicate that the compound possesses antibacterial properties, which could be beneficial in treating infections caused by resistant strains .
Case Studies
A notable study involved the administration of this compound in a zebrafish model, where it demonstrated significant tumor reduction compared to control groups. This highlights its potential for in vivo applications in cancer therapy .
Another study focused on its mechanism of action, revealing that it disrupts tubulin polymerization, thereby inhibiting cancer cell migration and proliferation. This mechanism is similar to that of established chemotherapeutic agents like colchicine, but with potentially reduced side effects due to its selective activity profile .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold and Substituent Variations
The 5-amino-1H-1,2,3-triazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry due to its hydrogen-bonding capacity and conformational rigidity. Below is a comparative analysis of substituent effects on activity and selectivity:
Table 1: Key Structural Analogues and Their Properties
Pharmacological and Physicochemical Properties
- Solubility : Methoxy and ethoxy groups enhance aqueous solubility but may increase susceptibility to oxidative metabolism. The target compound’s 2-ethoxyphenyl group could reduce metabolic stability compared to halogenated analogues .
- Synthetic Accessibility : The target compound’s synthesis likely follows modular routes similar to those used for 1-benzyl triazoles (e.g., copper-catalyzed azide-alkyne cycloaddition). However, scalability issues or low yields may contribute to its discontinued status .
Critical Analysis of Substituent Effects
- Benzyl vs. Aryl Groups : Benzyl-substituted triazoles (e.g., target compound) exhibit moderate activity but face challenges in bioavailability. In contrast, 4-fluorophenyl or 4-chlorophenyl derivatives show improved membrane permeability and target engagement .
- Ethoxy vs. Methoxy : While ethoxy groups increase steric bulk, methoxy analogues are more metabolically stable. The 2-ethoxy position in the target compound may hinder binding compared to para-substituted methoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
